molecular formula C6H6N4O B034975 3-Amino-4,4-dicyanobut-3-enamide CAS No. 110568-63-3

3-Amino-4,4-dicyanobut-3-enamide

Cat. No.: B034975
CAS No.: 110568-63-3
M. Wt: 150.14 g/mol
InChI Key: DSBJJZCCAPOERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,4-dicyanobut-3-enamide is a specialized organic compound characterized by its unique structural features, including a conjugated enamide backbone with two cyano (-CN) groups at the 4-position and an amino (-NH₂) group at the 3-position. The compound’s reactivity likely stems from its electron-deficient enamide system and the presence of polar functional groups, enabling participation in cycloaddition, nucleophilic substitution, or coordination chemistry.

Properties

IUPAC Name

3-amino-4,4-dicyanobut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-2-4(3-8)5(9)1-6(10)11/h1,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBJJZCCAPOERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(C#N)C#N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-amino-4,4-dicyanobut-3-enamide and related compounds, based on evidence from patents, chemical catalogs, and synthesis reports:

Compound Name Functional Groups Key Substituents Reported Applications References
3-Amino-4,4-dicyanobut-3-enamide Amide, amino, cyano -CN (4,4), -NH₂ (3), -CONHR Hypothesized: Pharmaceutical intermediates Inferred
Ethyl 3-amino-4,4-dicyano-3-butenoate Ester, amino, cyano -CN (4,4), -NH₂ (3), -COOEt Fine chemicals, synthetic intermediates
(S)-3-Amino-4,4-dihalocyclopent-1-ene-carboxylic acid Carboxylic acid, amino, dihalo -X (4,4, X=F/Cl/Br), -NH₂ (3), -COOH Selective inactivation of human ornithine aminotransferase (therapeutic applications)
Ethyl 3-amino-4,4,4-trifluorocrotonate Ester, amino, trifluoromethyl -CF₃ (4,4,4), -NH₂ (3), -COOEt Fluorinated building block for agrochemicals
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) Carboxylic acid, dihydroxybenzene -OH (3,4), -COOH Antioxidant, dietary supplements, cosmetics

Key Observations :

Functional Group Influence: 3-Amino-4,4-dicyanobut-3-enamide differs from its ester analog (ethyl 3-amino-4,4-dicyano-3-butenoate) by replacing the ester (-COOEt) with an amide (-CONHR), which may enhance stability and hydrogen-bonding capacity . The dihalo-substituted cyclopentene derivative () demonstrates how halogenation at the 4-position can modulate biological activity, such as enzyme inhibition .

Electronic and Steric Effects: The cyano groups in 3-amino-4,4-dicyanobut-3-enamide create a strong electron-withdrawing environment, likely increasing electrophilicity at the α,β-unsaturated position compared to caffeic acid’s electron-donating hydroxyl groups . Fluorinated analogs (e.g., ethyl 3-amino-4,4,4-trifluorocrotonate) exhibit enhanced lipophilicity, making them suitable for agrochemical applications .

Research Findings and Gaps

Synthetic Utility: Ethyl 3-amino-4,4-dicyano-3-butenoate () is noted as a high-purity intermediate (97%), implying robust synthetic protocols that could be adapted for the amide derivative.

Limitations: No direct data on the solubility, stability, or toxicity of 3-amino-4,4-dicyanobut-3-enamide is available in the evidence. Comparative studies with its ester or halogenated analogs are needed.

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